2-{3-Methoxy-4-[(trifluoromethyl)sulfanyl]phenyl}acetonitrile
Description
Properties
IUPAC Name |
2-[3-methoxy-4-(trifluoromethylsulfanyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NOS/c1-15-8-6-7(4-5-14)2-3-9(8)16-10(11,12)13/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBCGJZCNOPNNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC#N)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{3-Methoxy-4-[(trifluoromethyl)sulfanyl]phenyl}acetonitrile (CAS No. 1311316-64-9) is a compound of significant interest in medicinal chemistry due to its unique structural features, including a trifluoromethyl group and a methoxy substituent. These functional groups are known to enhance biological activity through various mechanisms, making this compound a candidate for further investigation in pharmacological applications.
The chemical formula for this compound is C10H8F3NOS, with a molecular weight of 247.24 g/mol. The compound is characterized by the following structural features:
| Property | Value |
|---|---|
| Chemical Formula | C10H8F3NOS |
| Molecular Weight | 247.24 g/mol |
| IUPAC Name | 2-[3-Methoxy-4-(trifluoromethylsulfanyl)phenyl]acetonitrile |
| Appearance | Liquid |
| Storage Temperature | Room Temperature |
The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound's interaction with biological targets. This group enhances lipophilicity and metabolic stability, potentially improving the bioavailability of the compound. The methoxy group may also play a role in modulating the electronic properties of the aromatic ring, impacting its binding affinity to various receptors.
Biological Activity
Research indicates that compounds containing trifluoromethyl and methoxy groups exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
A study assessing various derivatives of phenylacetonitriles demonstrated that modifications with trifluoromethyl groups significantly enhanced cytotoxicity against cancer cell lines. For instance, similar compounds have shown IC50 values in the low micromolar range against colon carcinoma cells (HCT-15), suggesting that this compound may possess comparable or superior anticancer properties due to its structural characteristics .
Case Study: Cytotoxicity Evaluation
In vitro studies have been conducted to evaluate the cytotoxic effects of related compounds on various cancer cell lines. The following table summarizes some findings:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT-15 | TBD |
| Related Compound A | HT29 | 1.61 ± 1.92 |
| Related Compound B | Jurkat | 1.98 ± 1.22 |
Note: TBD indicates that specific IC50 values for the target compound are yet to be determined.
Antimicrobial Activity
The presence of sulfur in the form of sulfanyl groups has been associated with enhanced antimicrobial activity in several studies. Compounds similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria, indicating potential for development as antimicrobial agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis highlights that:
- The trifluoromethyl group increases hydrophobic interactions with target proteins.
- The methoxy group may enhance binding affinity through additional hydrogen bonding or electronic effects.
These modifications can lead to improved potency and selectivity for specific biological targets.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research has indicated that compounds similar to 2-{3-Methoxy-4-[(trifluoromethyl)sulfanyl]phenyl}acetonitrile exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The trifluoromethyl group enhances lipophilicity, which may improve bioavailability and efficacy in targeting cancer cells .
Antimicrobial Properties
Another promising application is in the field of antimicrobial agents. The compound has been tested against various bacterial strains, showing effective inhibition. The presence of the sulfanyl and trifluoromethyl groups contributes to its biological activity by disrupting microbial cell membranes .
Agrochemical Applications
Pesticide Development
The compound's structure suggests potential utility in developing novel pesticides. Research has shown that similar nitriles can act as effective herbicides or insecticides due to their ability to interfere with metabolic pathways in pests. The trifluoromethyl group is known to enhance the stability and potency of agrochemical formulations .
Material Science Applications
Organic Electronics
this compound has potential applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for use as a semiconductor material. Studies have demonstrated that incorporating such compounds into OLEDs can improve efficiency and stability .
-
Anticancer Study
A comprehensive study evaluated the effects of various derivatives of this compound on breast cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry assays . -
Pesticide Efficacy
Field trials conducted to assess the efficacy of a pesticide formulation containing this compound showed a significant reduction in pest populations compared to control plots. The formulation demonstrated a favorable safety profile for non-target organisms, highlighting its potential for sustainable agriculture . -
OLED Performance
A study on the incorporation of this compound into OLED devices revealed improvements in both luminous efficiency and operational stability compared to traditional materials. The findings suggest that further exploration into its electronic properties could lead to advancements in the field of organic electronics .
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural analogs and their properties:
Preparation Methods
Detailed Preparation Methods
Nucleophilic Substitution of Benzyl Halides with Alkali Metal Cyanides
A classical and industrially relevant approach to synthesize phenylacetonitriles involves the reaction of substituted benzyl halides with alkali metal cyanides (e.g., sodium cyanide or potassium cyanide) in the presence of amine additives. This method is well-documented in patent US2783265A and provides a direct route to phenylacetonitriles with various substituents, including methoxy and trifluoromethylsulfanyl groups.
Key Features of the Process:
- Reactants: Substituted benzyl halide (e.g., 3-methoxy-4-(trifluoromethylsulfanyl)benzyl chloride) and alkali metal cyanide.
- Solvent: A water-immiscible organic solvent such as benzene, toluene, or monochlorobenzene.
- Additives: N,N-dialkyl cyclohexylamine (e.g., N,N-dimethyl cyclohexylamine) to enhance reaction efficiency.
- Reaction Conditions: Reflux temperature of the aqueous cyanide solution (approximately 105–110°C).
- Procedure: The benzyl halide solution is slowly added to the refluxing aqueous cyanide solution with stirring to ensure good contact.
- Purification: After reaction completion, the organic phase is separated, washed to remove residual cyanide, and the product is purified by distillation under reduced pressure to avoid decomposition.
Outcomes:
- Yields of phenylacetonitriles typically reach about 75% to 95%.
- The process is suitable for industrial scale due to its simplicity and relatively mild conditions.
- The method avoids complex multi-step syntheses or expensive reagents.
| Parameter | Typical Value/Condition |
|---|---|
| Benzyl halide | 3-methoxy-4-(trifluoromethylsulfanyl)benzyl chloride |
| Cyanide source | Sodium cyanide or potassium cyanide |
| Solvent | Monochlorobenzene, benzene, toluene |
| Amine additive | N,N-dimethyl cyclohexylamine |
| Temperature | Reflux (~105–110°C) |
| Reaction time | Addition over 1 hour + 1 hour reflux post-addition |
| Yield | Approximately 75–95% |
| Purification | Reduced pressure distillation |
This method is considered an improvement over older methods that required multiple steps or more expensive starting materials.
Cyanide Addition to N-(Lower Alkyl)-3-Methoxy-4-Hydroxybenzylamines
Another approach, relevant to structurally related compounds, involves the reaction of N-(lower alkyl)-3-methoxy-4-hydroxybenzylamines with hydrogen cyanide or cyanide sources in polar aprotic solvents such as dimethyl sulfoxide (DMSO). This method is described in patent US3983151A and, while focused on hydroxy-substituted analogs, provides insight into nitrile formation under controlled conditions that could be adapted for trifluoromethylsulfanyl derivatives.
Key Features:
- Reactants: N-(lower alkyl)-3-methoxy-4-hydroxybenzylamine and hydrogen cyanide (HCN).
- Solvent: Dimethyl sulfoxide (DMSO), often with added water or glacial acetic acid.
- Temperature: 100°C to 190°C, preferably 110°C to 140°C.
- Reaction Time: 2 to 6 hours.
- Procedure: Reactants are heated under nitrogen atmosphere; HCN can be introduced directly or generated in situ from alkali metal cyanide and acid.
- Purification: The product is extracted with organic solvents (e.g., chloroform), dried, and crystallized.
Research Findings and Comparative Analysis
| Preparation Method | Advantages | Limitations | Typical Yield (%) | Purity Considerations |
|---|---|---|---|---|
| Benzyl halide + alkali metal cyanide + amine (US2783265A) | Industrially scalable, straightforward, good yields | Requires handling of cyanide salts and amines; reflux conditions | 75–95 | Requires distillation under reduced pressure |
| Benzylamine + hydrogen cyanide in DMSO (US3983151A) | High purity, shorter reaction times, fewer purification steps | Use of toxic HCN gas, higher temperatures | 88–94 | High purity, crystallization possible |
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing 2-{3-Methoxy-4-[(trifluoromethyl)sulfanyl]phenyl}acetonitrile?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura) to introduce the trifluoromethyl sulfanyl group. Key steps include:
- Functionalizing the phenyl ring with methoxy and sulfanyl groups using thiophiles like NaSH or trifluoromethylthiolation reagents (e.g., AgSCF₃) .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the acetonitrile derivative. Monitor reaction progress using TLC (Rf ~0.3–0.5 in 3:1 hexane/EtOAc) .
Q. Which spectroscopic techniques are optimal for structural characterization?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ ~3.8 ppm). The nitrile carbon appears at δ ~115–120 ppm in ¹³C NMR .
- FTIR : Confirm nitrile (C≡N) stretch at ~2240 cm⁻¹ and trifluoromethyl (CF₃) bands at 1150–1250 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion [M+H]⁺ and isotopic patterns for sulfur/fluorine .
Q. How should researchers handle stability and storage of this compound?
- Methodological Answer : Store at 0–6°C in amber glass vials under inert gas (N₂/Ar) to prevent hydrolysis of the nitrile group. Use desiccants (e.g., molecular sieves) to avoid moisture-induced degradation .
Advanced Research Questions
Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved experimentally?
- Methodological Answer : Perform systematic solubility tests in DMSO, acetonitrile, and chloroform at controlled temperatures (20–25°C). Use UV-Vis spectroscopy (λmax ~270 nm) to quantify solubility limits. Conflicting data may arise from solvent purity or crystallinity; recrystallize the compound from ethanol/water mixtures to ensure consistent polymorphic forms .
Q. What strategies optimize yield when introducing the trifluoromethyl sulfanyl group?
- Methodological Answer :
- Use AgSCF₃/CuI catalysts under anaerobic conditions to minimize disulfide byproducts .
- Optimize reaction temperature (70–90°C) and stoichiometry (1.2–1.5 equiv CF₃S reagent). Monitor intermediates via LC-MS to identify quenching points .
Q. How to assess environmental persistence and degradation pathways of this compound?
- Methodological Answer :
- Hydrolysis Studies : Expose to aqueous buffers (pH 4–9) at 25°C; analyze degradation products via HPLC-MS. The nitrile group may hydrolyze to amides/carboxylic acids under alkaline conditions .
- Photolysis : Use UV light (254 nm) in environmental chambers; track CF₃S group stability via ¹⁹F NMR .
Q. What computational methods predict electronic effects of the trifluoromethyl sulfanyl substituent?
- Methodological Answer :
- Perform DFT calculations (B3LYP/6-31G*) to map electron-withdrawing effects of CF₃S on the aromatic ring. Compare Hammett σ values (σₚ ~0.6–0.8) to experimental NMR chemical shifts .
Q. How to address discrepancies in reported melting points?
- Methodological Answer : Recrystallize from multiple solvents (e.g., ethanol, acetone) and analyze purity via HPLC (C18 column, 70:30 MeCN/H₂O). Polymorphic variations or impurities (e.g., residual solvents) can alter melting points by 5–10°C .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Solubility in DMSO | >5 mg/mL (25°C) | |
| ¹H NMR (CDCl₃) | δ 3.85 (s, OCH₃), 7.2–7.5 (m, Ar-H) | |
| FTIR (C≡N) | 2240 cm⁻¹ | |
| Stability | Store at 0–6°C, inert atmosphere |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
